molecular formula C16H14F3NO B256998 N-benzyl-N-methyl-2-(trifluoromethyl)benzamide

N-benzyl-N-methyl-2-(trifluoromethyl)benzamide

Cat. No. B256998
M. Wt: 293.28 g/mol
InChI Key: SGVDNTYGEWZMGQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BTMF and is widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of BTMF is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, which are involved in various biological processes. BTMF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
BTMF has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. BTMF has also been found to have a neuroprotective effect and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

BTMF has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high yield. BTMF is also stable under normal laboratory conditions and can be stored for an extended period. However, there are also limitations to the use of BTMF in lab experiments. This compound is relatively expensive, and its use may not be feasible for all research projects. Additionally, the mechanism of action of BTMF is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on BTMF. One area of interest is the development of BTMF-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the neuroprotective effects of BTMF and its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BTMF and its potential use as a tool in drug discovery and development.
Conclusion
In conclusion, N-benzyl-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to exhibit various biological activities and has been used as a tool in drug discovery and development. The synthesis of BTMF is a relatively simple process, and this compound has several advantages for use in lab experiments. However, further studies are needed to fully understand the mechanism of action of BTMF and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of BTMF involves the reaction of N-benzyl-N-methylamine with 2-(trifluoromethyl)benzoyl chloride. This reaction produces N-benzyl-N-methyl-2-(trifluoromethyl)benzamide as a white solid with a high yield. The synthesis of BTMF is a relatively simple process and can be performed in a laboratory setting.

Scientific Research Applications

BTMF has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. BTMF has also been used as a tool in drug discovery and development.

properties

Product Name

N-benzyl-N-methyl-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-20(11-12-7-3-2-4-8-12)15(21)13-9-5-6-10-14(13)16(17,18)19/h2-10H,11H2,1H3

InChI Key

SGVDNTYGEWZMGQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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